molecular formula C3HCl2N3O B101684 4,6-Dichloro-1,3,5-triazin-2(1H)-one CAS No. 15791-08-9

4,6-Dichloro-1,3,5-triazin-2(1H)-one

Cat. No. B101684
CAS RN: 15791-08-9
M. Wt: 165.96 g/mol
InChI Key: YKUDHBLDJYZZQS-UHFFFAOYSA-N
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Description

4,6-Dichloro-1,3,5-triazin-2(1H)-one is a chemical compound that belongs to the triazine class. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. The dichloro substitution at the 4 and 6 positions indicates the presence of two chlorine atoms, which can be reactive sites for further chemical modifications.

Synthesis Analysis

The synthesis of derivatives of 4,6-dichloro-1,3,5-triazine has been explored in various studies. For instance, the synthesis of 2-amino-4-chloro-6-pyrazolyl-[1,3,5]triazine was achieved by reacting 2-amino-4,6-dichloro-[1,3,5]triazine with an excess of pyrazole . Another study reported the synthesis of 4,6-dimethoxy-1,3,5-triazin-2(1H)-one from 2-chloro-4,6-dimethoxy-1,3,5-triazine using dimethylamine-functionalized silica gel . Additionally, 6-[N,N-bis(2-hydroxyethyl)amine]-2,4-dichloro-1,3,5-triazine was synthesized from cyanuric chloride and diethanolamine .

Molecular Structure Analysis

The molecular and electronic structure of triazine derivatives has been investigated using various spectroscopic and theoretical methods. For example, the molecular structure of 2-amino-4-chloro-6-pyrazolyl-[1,3,5]triazine was determined by NMR measurements and single crystal XRD, revealing the formation of supramolecular linear tapes in the solid state . The electronic properties, such as the lowest lying excitation energies, were determined by time-dependent DFT calculations .

Chemical Reactions Analysis

Triazine derivatives participate in various chemical reactions due to their reactive chloro groups. The synthesis of 2,4,6-tris[(4-dichloroiodo)phenoxy)]-1,3,5-triazine demonstrated its use in chlorination and oxidation reactions, showcasing the versatility of triazine compounds in synthetic chemistry . The selective substitution of one chlorine atom in 2-(R,R'-amino)-4,6-dichloro-1,3,5-triazines with a hydroxide ion was also reported, leading to the formation of lactam structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazine derivatives are influenced by their substituents. The study of 2-chloro-4,6-bis(pyrazolylamino)-1,3,5-triazines revealed the presence of isomers and restricted rotation about the amino-triazine bond, which affects their dynamic behavior in solution10. The solid-state structure of these compounds is stabilized by intra- and intermolecular hydrogen bonds10. The thermal stability and explosive properties of 2,4,6-tris(3',5'-diamino-2',4',6'-trinitrophenylamino)-1,3,5-triazine were also investigated, indicating the potential of triazine derivatives in materials science .

Scientific Research Applications

Hydrolysis Studies

Hydrolysis of 2-substituted 4,6-dichloro-1,3,5-triazines has been examined in a water-acetone mixture, analyzing the hydrolysis constant and its relation to the structure of triazine derivatives (Koopman, 2010).

Amide Synthesis

Fluorous 2,4-Dichloro-1,3,5-triazine (F-DCT) is synthesized and used as an amide coupling agent, demonstrating effective amidation products (Zhang & Lu, 2006).

Synthesis Methods

A practical method for synthesizing 4,6-Dimethoxy-1,3,5-triazin-2(1H)-one was developed, emphasizing easy product obtainment and recyclability of silica gel used in the process (Hioki et al., 2009).

Structural Analysis

Studies on the structure of anilazine (4,6-dichloro-N-(2-chlorophenyl)-1,3,5-triazin-2-amine) reveal insights into its crystal structure and intermolecular interactions (Jeon et al., 2014).

Molecular and Electronic Structure

Research on 2-amino-4-chloro-6-pyrazolyl-[1,3,5]triazine offers insights into its molecular structure, hydrogen bonding, and electronic properties (Casarin et al., 2008).

Microbial Activity

Bisaryl Hydrazino-s-triazine derivatives were studied for their microbial activity against various bacteria (Chaudhari, Patel, & Hathi, 2007).

Crystal Engineering Applications

2-Chloro-4,6-bis(pyrazolylamino)-1,3,5-triazines have been prepared for applications in crystal engineering, highlighting their dynamic behavior in solution (Díaz‐Ortiz et al., 2003).

High-Energy Material Synthesis

Synthesis of 4,6-diazido-N-(4,6-diazido-1,3,5-triazin-2-yl)-1,3,5-triazin-2-amine showcases its potential as a high-energy material due to its high enthalpy of formation (Chapyshev & Korchagin, 2017).

Dendrimer Synthesis

Research on dendrimeric melamine cored [salen/salophFe(III)] and [salen/salophCr(III)] capped complexes explores their synthesis, characterization, and magnetic behaviors (Uysal & Koç, 2010).

Combinatorial Chemistry

The use of 1,3,5-triazines in combinatorial chemistry, as well as their biologically important properties and applications in various domains, is highlighted in a comprehensive review (Giacomelli & Porcheddu, 2008).

Safety And Hazards

This compound may be subject to the requirements of the Toxic Substances Control Act (TSCA), which are administered by the U.S. Environmental Protection Agency (EPA) .

properties

IUPAC Name

4,6-dichloro-1H-1,3,5-triazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3HCl2N3O/c4-1-6-2(5)8-3(9)7-1/h(H,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKUDHBLDJYZZQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NC(=NC(=O)N1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3HCl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10166328
Record name 4,6-Dichloro-1,3,5-triazin-2(1H)-one
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Molecular Weight

165.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 1,3,5-Triazin-2(1H)-one, 4,6-dichloro-, sodium salt (1:1)
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Product Name

4,6-Dichloro-1,3,5-triazin-2(1H)-one

CAS RN

15791-08-9, 2736-18-7
Record name 2,4-Dichloro-6-hydroxy-s-triazine
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Record name 4,6-Dichloro-1,3,5-triazin-2(1H)-one
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Record name 1,3,5-Triazin-2(1H)-one, 4,6-dichloro-, sodium salt (1:1)
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Record name 4,6-Dichloro-1,3,5-triazin-2(1H)-one
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Record name 4,6-dichloro-1,3,5-triazin-2(1H)-one, sodium salt
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Record name 4,6-dichloro-1,3,5-triazin-2(1H)-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
K Yamada, M Kota, K Takahashi, H Fujita… - The Journal of …, 2019 - ACS Publications
Novel triazinone-based condensing reagents have been developed. The palladium-catalyzed O–N allylic rearrangement of 2-(allyloxy)-4,6-dichloro-1,3,5-triazine and subsequent …
Number of citations: 9 pubs.acs.org
AHM Renfrew, DAS Phillips, I Bates - Dyes and pigments, 2003 - Elsevier
A model 4-arylamino-6-chloro-1,3,5-triazin-2(1H)-one has been synthesised and reacted with a variety of nitrogen, oxygen and sulphur nucleophiles in an acidic medium. Unlike the …
Number of citations: 14 www.sciencedirect.com
A Hartwig, MAK Commission - books.publisso.de
The German Commission for the Investigation of Health Hazards of Chemical Compounds in the Work Area has evaluated data for cyanuric chloride [108-77-0] considering all …
Number of citations: 3 books.publisso.de

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